molecular formula C10H13NO2 B026725 N-(2-hydroxyphenyl)-2-methylpropanamide

N-(2-hydroxyphenyl)-2-methylpropanamide

Cat. No.: B026725
M. Wt: 179.22 g/mol
InChI Key: HFHKGYSSGAHTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:

Scientific Research Applications

N-(2-hydroxyphenyl)-2-methylpropanamide finds applications in:

Future Directions

The future research directions for “N-(2-hydroxyphenyl)-2-methylpropanamide” could include further exploration of its biosynthesis process , potential therapeutic applications , and enhancing its production through genetic engineering and culture optimization .

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:

Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .

Chemical Reactions Analysis

Reactions:

    Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.

    Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).

    Hydrolysis: Dilute acid (e.g., hydrochloric acid).

Major Products: The major product of acetylation is this compound itself.

Mechanism of Action

The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHKGYSSGAHTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.